4-Chloro-3-cyanophenylacetic acid

Description

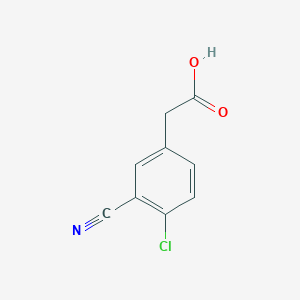

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARZDAABAXIDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Cyanophenylacetic Acid

Retrosynthetic Analysis of the 4-Chloro-3-cyanophenylacetic Acid Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a complex organic molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond of the acetic acid side chain and the carbon-heteroatom bonds of the chloro and cyano substituents on the aromatic ring.

A logical retrosynthetic approach would first disconnect the acetic acid side chain, leading to a benzyl (B1604629) halide or a related precursor. This simplifies the target to a substituted toluene (B28343) or benzyl derivative. The cyano and chloro groups can then be considered. Given that the cyano group is strongly deactivating towards electrophilic aromatic substitution quora.com, it is often strategically advantageous to introduce it at a later stage of the synthesis. Therefore, a plausible retrosynthetic pathway would involve:

Disconnection of the acetic acid moiety: This leads back to a 4-chloro-3-cyanobenzyl halide (e.g., bromide or chloride). This transformation can be achieved through various carboxylation techniques.

Disconnection of the cyano group: This points to a 4-chloro-3-aminobenzyl derivative, which can be converted to the nitrile via a Sandmeyer reaction. Alternatively, direct cyanation of a halo-substituted precursor could be envisioned.

Disconnection of the chloro group: This simplifies the precursor to a 3-cyanotoluene or a related compound.

This analysis suggests that a forward synthesis could commence from a suitably substituted toluene or benzene (B151609) derivative, followed by the sequential introduction of the required functional groups.

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound can be accomplished through several routes, each with its own set of reaction conditions and potential challenges.

The introduction of a chlorine atom onto a benzene ring is a classic example of electrophilic aromatic substitution. docbrown.infomasterorganicchemistry.com Typically, this is achieved by reacting benzene or a substituted benzene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). docbrown.infomasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. masterorganicchemistry.com

For the synthesis of a precursor to this compound, one might start with a substituted benzene ring where the directing effects of the existing substituents guide the chlorination to the desired position. The orientation of substitution is critical, as a mono-substituted benzene ring has two equivalent ortho-positions, two equivalent meta-positions, and a unique para-site. msu.edu

The cyano group can be introduced onto an aromatic ring through several methods. A common and well-established method is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with copper(I) cyanide. stackexchange.com This method is particularly useful for converting aryl bromides or iodides into the corresponding nitriles. stackexchange.com The use of a polar aprotic solvent like DMF can improve the yield. stackexchange.com

Another approach is the Sandmeyer reaction, where an aromatic primary amine is converted into a diazonium salt, which is then treated with a copper(I) cyanide solution to yield the aryl nitrile. This is a versatile method for introducing a cyano group in a specific position.

It is important to note that the cyano group is a strong deactivator in electrophilic aromatic substitution due to the partial positive charge on the carbon atom of the C≡N triple bond. quora.comrsc.org

Once the 4-chloro-3-cyanobenzyl halide precursor is obtained, the acetic acid moiety can be introduced through carboxylation. A classical method involves the reaction of the benzyl halide with a cyanide salt (such as sodium or potassium cyanide) to form the corresponding benzyl cyanide, followed by hydrolysis of the nitrile to the carboxylic acid. ontosight.aiorgsyn.org This two-step process is a reliable way to extend the carbon chain by one atom and introduce the carboxylic acid function. A patent describes a similar process for preparing chlorophenylacetic acids by hydrolyzing the corresponding chlorobenzyl cyanides in a sulfuric acid solution. google.com

More modern and direct approaches for the carboxylation of benzyl halides have been developed. A notable example is the nickel-catalyzed direct carboxylation of benzyl halides with carbon dioxide (CO₂). nih.govacs.orgorganic-chemistry.org This method offers a more atom-economical and environmentally friendly alternative, proceeding under mild conditions at room temperature and atmospheric pressure of CO₂. nih.govorganic-chemistry.org This user-friendly protocol avoids the need for sensitive organometallic reagents. acs.org The reaction typically employs a nickel catalyst, a ligand, and a reducing agent. organic-chemistry.org Electrochemical carboxylation of benzyl halides with CO₂ also presents a promising and sustainable route for synthesizing phenylacetic acids. researchgate.net

Other carboxylation strategies include the use of organometallic reagents, such as Grignard reagents, which can react with CO₂ to form the corresponding carboxylate. However, the preparation of these reagents can be sensitive to the presence of other functional groups.

The choice of synthetic route for this compound depends on several factors, including the desired yield, purity requirements, and the scale of the synthesis.

| Synthetic Route | Key Steps | Advantages | Disadvantages | Scalability |

| Classical Cyanide Route | 1. Halogenation2. Cyanation3. Hydrolysis | Well-established, reliable. | Use of toxic cyanide reagents, multi-step. | Scalable with appropriate safety measures. |

| Sandmeyer Reaction Route | 1. Nitration2. Reduction3. Diazotization4. Cyanation | Good control over regioselectivity. | Multi-step, potential for side reactions. | Generally scalable. |

| Direct Carboxylation Route | 1. Halogenation2. Cyanation3. Direct carboxylation | More atom-economical, milder conditions. nih.govorganic-chemistry.org | May require specialized catalysts and ligands. organic-chemistry.org | Potentially highly scalable. |

The modern direct carboxylation methods, particularly the nickel-catalyzed approach, are highly attractive due to their milder reaction conditions and the use of CO₂ as a C1 source. acs.orgorganic-chemistry.org While the initial development and optimization of these catalytic systems can be complex, they offer significant advantages in terms of sustainability and operational simplicity for industrial applications.

Advanced Synthetic Strategies and Catalytic Processes

Recent advances in catalysis offer more efficient and sustainable pathways for the synthesis of complex molecules like this compound. Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, palladium-catalyzed cyanation reactions have emerged as a powerful tool for the introduction of the cyano group onto aromatic rings, often with high functional group tolerance. researchgate.net These methods can sometimes offer milder reaction conditions compared to the classical copper-mediated Rosenmund-von Braun reaction.

Furthermore, the development of novel catalytic systems for the direct carboxylation of C-H bonds is an active area of research. While not yet standard for this specific molecule, such a strategy could, in the future, provide an even more direct and efficient route, bypassing the need for pre-functionalized starting materials like benzyl halides.

The Friedel-Crafts reaction, a cornerstone of organic synthesis for alkylating and acylating aromatic rings, could also be adapted for the synthesis of precursors. libretexts.orglibretexts.org For example, a Friedel-Crafts acylation followed by subsequent transformations could lead to the desired phenylacetic acid structure.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Halogen and Aryl-Nitrile Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors to this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are particularly relevant. mdpi.com For instance, a key step could involve the coupling of a boronic acid derivative with an aryl halide. mdpi.com The formation of the aryl-nitrile bond can also be achieved through transition-metal catalysis. organic-chemistry.org These methods offer high efficiency and selectivity in constructing the desired substituted aromatic framework. mdpi.com

The following table summarizes representative transition metal-catalyzed coupling reactions applicable to the synthesis of related structures.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Reactants | Product Type |

| Suzuki-Miyaura | PdCl₂(dppf), K₂CO₃ | Aryl-Aryl | Aryl halide, Arylboronic ester | Biaryl compound |

| C-H/C-H Coupling | Pd(AcO)₂, Ag₂CO₃ | Aryl-Aryl | Indole, Thiophene derivative | Biaryl compound |

This table presents examples of transition metal-catalyzed reactions that can be adapted for the synthesis of precursors to this compound.

Chemo-Enzymatic Synthesis and Biocatalysis in the Production of Related Compounds

Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to create efficient and environmentally benign processes. nih.govrsc.org While direct enzymatic synthesis of this compound is not widely documented, biocatalytic methods are employed for the production of structurally related chiral compounds. For example, enzymes like halohydrin dehalogenases can catalyze the conversion of 4-halo-3-hydroxybutyric acid esters to 4-cyano-3-hydroxybutyric acid derivatives. google.com Nitrilases and nitrile hydratases are key enzymes in the biological transformation of nitriles into carboxylic acids or amides, respectively, often with high enantioselectivity. nih.gov These biocatalytic approaches offer mild reaction conditions and high specificity, making them valuable for producing chiral building blocks. nih.gov

A notable chemo-enzymatic approach involves the synthesis of (S)-2-chlorophenylglycine, a key intermediate for certain pharmaceuticals. This process utilizes a leucine (B10760876) dehydrogenase for the enantioselective amination of a prochiral keto acid. researchgate.net Such strategies highlight the potential for integrating enzymatic steps in the synthesis of complex chiral molecules related to this compound. researchgate.net

Stereoselective Synthesis of Chiral Analogs (if applicable, focusing on the acetic acid alpha-carbon)

The synthesis of chiral analogs of this compound, where a stereocenter is introduced at the alpha-carbon of the acetic acid moiety, can be achieved through asymmetric synthesis techniques. ethz.ch One common approach is the use of chiral auxiliaries, which are enantiomerically pure compounds that can direct the stereochemical outcome of a reaction. ethz.ch Another powerful method is asymmetric catalysis, which employs chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity. numberanalytics.com For instance, asymmetric hydrogenation of a suitable precursor could establish the chiral center. numberanalytics.com

A recent study detailed an efficient method for the α-chlorination of phenylacetic acid and its para-substituted analogs using trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. unimi.it This method was effective for substrates with electron-withdrawing groups like a cyano group, providing a direct route to α-chlorinated phenylacetic acids. unimi.it While this specific study did not focus on stereoselectivity, the resulting α-chloro position provides a handle for subsequent stereospecific nucleophilic substitution reactions to introduce chirality.

Derivatization Strategies of this compound

The presence of three distinct functional groups—a chlorine atom, a nitrile group, and a carboxylic acid—makes this compound a highly versatile scaffold for chemical modification.

Nucleophilic Substitution Reactions of the Chlorine Atom for Novel Derivatives

The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. A more common strategy for modifying this position is through transition-metal-catalyzed cross-coupling reactions where the chloro group acts as a leaving group. For example, visible-light-promoted, transition-metal-free C-S cross-coupling reactions have been developed for the synthesis of aromatic thioethers from aryl halides. orgsyn.org

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions. sigmaaldrich.comontosight.ailibretexts.org

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a standard method to produce the corresponding esters. libretexts.org

Amidation: Direct reaction with an amine to form an amide can be challenging due to the formation of an unreactive carboxylate salt. libretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid. libretexts.org Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. libretexts.org

The following table outlines common reagents for these transformations.

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation (via acid chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., Diethylamine) | Amide |

| Amidation (direct coupling) | Amine, DCC | Amide |

Transformations of the Nitrile Group (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, formation of heterocycles like tetrazines)

The nitrile group is a versatile functional group that can be converted into various other functionalities. nih.gov

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. youtube.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating with a dilute acid like hydrochloric acid. libretexts.orgyoutube.com Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms a carboxylate salt, which is then acidified to yield the carboxylic acid. libretexts.org Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.orggoogle.com This transformation provides a route to aminomethyl-substituted derivatives.

Heterocycle Formation: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. For instance, reaction with hydrazine (B178648) in the presence of a Lewis acid catalyst can yield 1,2,4,5-tetrazines. sigmaaldrich.com

The following table summarizes key transformations of the nitrile group.

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |

| Hydrolysis (Basic) | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Tetrazine Formation | Hydrazine, Lewis Acid | Tetrazine Ring |

Regioselective Functionalization of the Phenyl Ring

The key to synthesizing this compound lies in the carefully orchestrated sequence of reactions to introduce the desired substituents at the correct positions on the aromatic ring. Direct electrophilic substitution on phenylacetic acid itself is generally not a viable approach due to the activating and ortho-, para-directing nature of the acetic acid side chain, which would lead to a mixture of isomers. Therefore, a more strategic approach, often commencing with a substituted toluene, is employed.

A prominent and effective strategy involves the utilization of the Sandmeyer reaction, a versatile method for the introduction of a variety of functional groups, including halogens and cyano groups, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This method offers a high degree of regioselectivity, dictated by the position of the initial amino group.

A plausible and commonly employed synthetic route is outlined below:

Nitration of p-Chlorotoluene: The synthesis can commence with the nitration of commercially available p-chlorotoluene. The chloro group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. However, the directing effects are additive, and the major product of nitration is 4-chloro-2-nitrotoluene, with 4-chloro-3-nitrotoluene (B146361) being a minor product. To achieve the desired 3-nitro isomer as the major product, the starting material can be o-chlorotoluene, where nitration would preferentially occur at the para position to the chloro group and meta to the methyl group, yielding 4-chloro-3-nitrotoluene.

Reduction of the Nitro Group: The resulting 4-chloro-3-nitrotoluene is then subjected to reduction to convert the nitro group into an amino group, yielding 4-chloro-3-aminotoluene. prepchem.com This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Sandmeyer Cyanation: The crucial regioselective introduction of the cyano group is accomplished through the Sandmeyer reaction. wikipedia.orgbyjus.comnih.gov The 4-chloro-3-aminotoluene is first diazotized by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures to form the corresponding diazonium salt. This intermediate is then reacted with a copper(I) cyanide solution to replace the diazonium group with a cyano group, affording 4-chloro-3-cyanotoluene. nih.gov The use of copper(I) cyanide is a classic and effective method for this transformation. wikipedia.org

Oxidation of the Methyl Group: The final step in this synthetic sequence is the oxidation of the methyl group of 4-chloro-3-cyanotoluene to a carboxylic acid. This oxidation yields the target molecule, this compound. Various oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO4) in an alkaline or acidic medium, or chromic acid. The reaction conditions, including temperature and reaction time, need to be carefully controlled to ensure complete oxidation of the methyl group without affecting the chloro and cyano substituents on the aromatic ring.

An alternative pathway could involve the side-chain halogenation of 4-chloro-3-cyanotoluene to form 4-chloro-3-cyanobenzyl halide, followed by hydrolysis to the corresponding alcohol and subsequent oxidation to the carboxylic acid. Another possibility is the direct conversion of the benzyl halide to the nitrile (4-chloro-3-cyanobenzyl cyanide) followed by hydrolysis to the desired phenylacetic acid. However, the direct oxidation of the methyl group is often a more straightforward approach.

The regioselectivity of the entire process is established early in the synthesis, with the Sandmeyer reaction being the pivotal step for the precise placement of the cyano group. The choice of starting material and the sequence of reactions are critical for the successful and efficient synthesis of this compound.

Table of Key Intermediates and Reactions:

| Starting Material | Reagents and Conditions | Intermediate | Key Transformation |

| o-Chlorotoluene | HNO3, H2SO4 | 4-Chloro-3-nitrotoluene | Nitration |

| 4-Chloro-3-nitrotoluene | SnCl2, HCl or H2, Pd/C | 4-Chloro-3-aminotoluene | Reduction of Nitro Group |

| 4-Chloro-3-aminotoluene | 1. NaNO2, HCl, 0-5 °C2. CuCN | 4-Chloro-3-cyanotoluene | Sandmeyer Cyanation wikipedia.orgnih.gov |

| 4-Chloro-3-cyanotoluene | KMnO4, H2O, heat | This compound | Oxidation of Methyl Group |

Advanced Spectroscopic and Computational Characterization in Academic Research

High-Resolution NMR Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and connectivity of "4-Chloro-3-cyanophenylacetic acid". While a complete, publicly available spectral assignment for this specific compound is not readily found in the literature, analysis of related structures provides a strong basis for expected chemical shifts.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain. The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets, influenced by their positions relative to the electron-withdrawing chloro and cyano groups. The methylene protons adjacent to the carboxylic acid group would typically appear as a singlet. For the related compound, 2-(4-chlorophenyl)acetic acid, the methylene protons appear as a singlet at 3.60 ppm in CDCl₃.

¹³C NMR: The carbon-13 NMR spectrum provides crucial information on the carbon skeleton. It would display unique resonances for each carbon atom in the molecule, including the two carbons of the acetic acid moiety (carboxyl and methylene), the carbon of the cyano group, and the six distinct carbons of the benzene (B151609) ring. The chemical shifts of the aromatic carbons are significantly affected by the chloro and cyano substituents. For instance, in 2-(4-chlorophenyl)acetic acid, the carbons of the phenyl ring appear between 128.8 and 133.4 ppm in CDCl₃.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons in the aromatic ring, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted NMR Data for this compound

| Technique | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂- | ~3.7 | Singlet |

| Aromatic-H | ~7.4 - 7.8 | Multiplets | |

| ¹³C NMR | -COOH | ~175-178 | Singlet |

| -CH₂- | ~40 | Singlet | |

| -C≡N | ~115-120 | Singlet | |

| Aromatic-C | ~110 - 140 | Singlets |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general chemical shift principles. Actual experimental values may vary.

Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is fundamental for determining the molecular weight and confirming the elemental composition of "this compound".

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula, C₉H₆ClNO₂. The precise mass measurement can distinguish the compound from other isomers or molecules with the same nominal mass.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For a carboxylic acid like "this compound", analysis in negative ion mode is often preferred, showing a strong signal for the [M-H]⁻ ion. Studies on related organophosphorus acids have shown that ESI-MS/MS is a powerful tool for structural analysis.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the molecular ion can induce fragmentation, providing valuable structural information. Expected fragmentation pathways for "this compound" would include the loss of the carboxyl group (CO₂) and potentially the cleavage of the C-C bond between the phenyl ring and the acetic acid side chain. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion and any chlorine-containing fragment ions, serving as a key diagnostic feature.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. An analysis of the crystal structure of "this compound" or its derivatives would reveal detailed information on bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data, providing a deeper understanding of the electronic structure, conformation, and potential reactivity of molecules like "this compound".

DFT calculations are a powerful quantum mechanical method for investigating the electronic properties of a molecule. For "this compound," DFT could be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the distribution of electron density and generate electrostatic potential maps to identify electron-rich and electron-poor regions, which are key to predicting sites of reactivity.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental data for validation.

Determine frontier molecular orbitals (HOMO and LUMO) to understand its electronic transitions and reactivity in chemical reactions.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of "this compound". These simulations are particularly useful for:

Exploring the conformational landscape of the molecule, especially the rotational freedom around the single bonds of the acetic acid side chain.

Simulating the behavior of the molecule in different solvent environments to understand solvation effects and intermolecular interactions with solvent molecules.

Studying how it might interact with biological macromolecules, such as proteins, by simulating the complex in a physiological environment.

QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. Should "this compound" be part of a library of compounds tested for a specific biological effect, QSAR models could be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with the observed activity. For example, a QSAR study on derivatives of N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide was conducted to develop models for anticancer activity. Such a model for a series including "this compound" could predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)acetic acid |

| 3-chloro-4-hydroxyphenylacetic acid |

| 4-chlorophenylacetic acid |

Docking Studies for Ligand-Target Binding Prediction

Currently, there is a notable absence of publicly available scientific literature detailing specific molecular docking studies conducted on this compound. While computational research, including docking simulations, is a common practice in the characterization of novel compounds, specific findings regarding the binding affinities and interaction patterns of this particular molecule with biological targets have not been reported in accessible academic papers or databases.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a docking score or binding energy, which can help in prioritizing compounds for further experimental testing.

Although studies on related phenylacetic acid derivatives exist, providing insights into how the phenylacetic acid scaffold might interact with various biological targets, this information cannot be directly extrapolated to this compound. The specific combination and positioning of the chloro and cyano substituents on the phenyl ring would uniquely influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, leading to a distinct interaction profile.

Therefore, without dedicated research on this compound, any discussion of its potential binding partners or inhibitory activities would be purely speculative. The scientific community awaits future research that may elucidate the specific molecular interactions and therapeutic potential of this compound through detailed computational and experimental studies.

Mechanistic Investigations of Biological Activities and Molecular Interactions

Cytochrome P450 Enzyme Inhibition Studies

Implications for Drug Metabolism and Potential Drug-Drug Interactions

Without foundational research data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Interactions with Biological Receptors and Protein Targets

Comprehensive studies detailing the specific interactions of 4-chloro-3-cyanophenylacetic acid with biological receptors and protein targets are currently limited in the public domain. Elucidation of its precise binding mechanisms awaits dedicated research.

Ligand-Binding Assays and Receptor Affinity Studies

As of the latest review of scientific literature, specific ligand-binding assays and receptor affinity studies for this compound have not been reported. The determination of its binding profile, including which receptors it may have an affinity for and the strength of such interactions (measured by constants like Ki or IC50), will be crucial in characterizing its pharmacological or biological effects. Future research in this area is necessary to understand its potential as a bioactive molecule.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

While direct Structure-Activity Relationship (SAR) studies for this compound are not available, the principles of medicinal chemistry and findings from related classes of compounds allow for a theoretical exploration of how its structural components might influence biological activity.

Impact of Halogen and Cyano Substituent Variations on Activity

The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence at the 3-position, meta to the acetic acid side chain, would significantly alter the electronic landscape of the phenyl ring. Variations in the position and nature of the halogen (e.g., fluorine, bromine) or its replacement with other functional groups would likely lead to substantial changes in biological potency and selectivity. For instance, studies on other aryl acetamide (B32628) derivatives have shown that di-halogenation patterns, such as 3,4-dichloro substitution, can lead to synergistic improvements in potency against certain biological targets. nih.gov

Role of the Acetic Acid Moiety in Target Binding

The acetic acid group is a key functional component, providing a carboxylic acid moiety that is typically ionized at physiological pH. This negatively charged carboxylate group is a common feature in many drugs and endogenous molecules, often serving as a critical anchoring point for binding to biological targets through ionic interactions with positively charged amino acid residues (e.g., arginine, lysine) in a receptor's binding site.

Studies on the binding of acetic acid and its derivatives to various biological molecules, such as adenosine, have demonstrated the importance of the carboxylic acid functionality in forming strong hydrogen bonds. fu-berlin.de The spatial orientation of the carboxylic acid relative to the substituted phenyl ring is also a critical factor. The flexibility of the methylene (B1212753) linker in the acetic acid moiety allows for some conformational adjustment, which can be essential for achieving an optimal binding orientation within a target protein.

Stereochemical Influences on Biological Activity

This compound itself is not chiral. However, if modifications were to be introduced to the acetic acid side chain, for example, by adding a substituent to the alpha-carbon, a chiral center would be created. In such hypothetical derivatives, stereochemistry would be expected to play a pivotal role in biological activity.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be highly active, while the other may be less active or even inactive. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the distinct three-dimensional arrangements of stereoisomers. Therefore, any future development of chiral derivatives of this compound would necessitate a thorough investigation of the biological properties of the individual enantiomers.

Exploration of Other Reported Biological Activities (e.g., enzyme inhibition relevant to agrochemicals)

While specific data on the enzyme inhibitory activity of this compound in the context of agrochemicals is not available, phenylacetic acid derivatives, in general, have been explored for various biological activities, including as plant growth regulators. jst.go.jp The structural motifs present in this compound are found in molecules with fungicidal activity, suggesting a potential, though unconfirmed, application in agriculture. For instance, cyanoacetamide derivatives have been patented for their fungicidal properties. google.com Further screening and research would be required to determine if this compound possesses any relevant enzyme-inhibiting properties for agrochemical use.

Fungicidal Mechanisms

Currently, there is a lack of specific research detailing the fungicidal mechanism of this compound. General studies on other phenylacetic acid derivatives suggest potential modes of action that could be relevant. These often involve the disruption of fungal cell membrane integrity or the inhibition of mycelial growth. However, without direct experimental evidence on this compound, its specific antifungal profile remains speculative. The influence of the chloro and cyano substitutions on the phenyl ring on its potential interaction with fungal cellular targets has not been specifically reported.

Herbicide Mode of Action

Similarly, the specific herbicidal mode of action for this compound is not well-established. Related compounds, such as the phenoxyacetic acids (e.g., 2,4-D), act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants. nih.govmt.govxtbg.ac.cn It is plausible that this compound could exhibit a similar auxin-mimicking activity, where the chloro and cyano groups would modulate its affinity for auxin receptors and its subsequent physiological effects. However, this remains a hypothesis in the absence of direct research.

Other potential herbicidal mechanisms for related chemical classes include the inhibition of specific plant enzymes. For instance, some herbicides containing cyano groups have been shown to inhibit photosystem II or other critical enzymes in plant metabolic pathways. purdue.edu Structure-activity relationship studies on other complex herbicidal molecules have highlighted the significant impact of halogen and cyano substitutions on their biological activity. icm.edu.plnih.govmdpi.com These studies underscore the importance of specific substitutions for target interaction, but the direct application of these findings to this compound requires dedicated investigation.

Applications in Advanced Material Science Research

Utilization as a Building Block in Polymer Synthesis

The bifunctional nature of 4-Chloro-3-cyanophenylacetic acid, possessing both a carboxylic acid and a reactive nitrile group on a substituted phenyl ring, makes it a theoretically attractive monomer for the synthesis of a variety of polymers. The carboxylic acid can participate in step-growth polymerization reactions such as polyesterification and polyamidation.

For instance, condensation polymerization with diols or diamines could lead to the formation of polyesters and polyamides, respectively. The presence of the chloro and cyano substituents on the polymer backbone would be expected to impart specific properties. The polar nitrile group, for example, can enhance intermolecular forces, potentially increasing the thermal stability and mechanical strength of the polymer. The chloro group, on the other hand, can influence solubility and also serve as a site for further post-polymerization modification.

While no polymers based specifically on this compound have been reported in the literature, the synthesis of polymers from related phenylacetic acid derivatives is well-documented. For example, phenylacetic acid itself is used in the synthesis of certain specialized polymers. youtube.com The principles of these polymerization reactions could logically be extended to this more complex monomer.

The table below summarizes the potential polymer types that could be synthesized from this compound and the expected influence of its functional groups.

| Polymer Type | Co-monomer | Expected Influence of Functional Groups |

| Polyester (B1180765) | Diols (e.g., Ethylene glycol) | Enhanced thermal stability, modifiable chloro group |

| Polyamide | Diamines (e.g., Hexamethylenediamine) | Increased mechanical strength, potential for hydrogen bonding |

| Poly(ester-amide) | Amino alcohols | Combination of polyester and polyamide properties |

Integration into Functional Materials for Optoelectronic or Biomedical Applications

The electronic and structural characteristics of this compound suggest its potential for integration into functional materials for optoelectronic and biomedical applications. The cyano group is a well-known electron-withdrawing group, which can be used to tune the electronic properties of organic materials. This is a critical aspect in the design of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Incorporation of this molecule into a polymer or as a component in a composite material could lead to materials with tailored energy levels, facilitating charge transport or light emission. While direct research is absent, studies on other nitrile-containing aromatic compounds have demonstrated their utility in optoelectronics.

In the biomedical field, phenylacetic acid derivatives have been explored for various applications. For instance, research on poly(glycerol monomethacrylate)-block-poly(2-hydroxypropyl methacrylate) (PGMA-PHPMA) nanoparticles has demonstrated the encapsulation of phenylacetic acid for potential drug delivery applications. nsf.govresearchgate.net The presence of the chloro and cyano groups on this compound could offer additional functionalities, such as influencing the release profile of an encapsulated drug or providing sites for bioconjugation. The nitrile group can also be a precursor for the synthesis of other biologically active moieties.

The potential applications in these fields are summarized in the interactive table below.

| Application Area | Potential Role of this compound | Key Functional Groups |

| Optoelectronics | Component in charge transport layers or emissive materials | Cyano group (electron-withdrawing), Phenyl ring (pi-system) |

| Biomedical (Drug Delivery) | Building block for drug-encapsulating polymers | Carboxylic acid (for polymerization), Chloro/Cyano groups (for tuning properties) |

| Biomedical (Bioconjugation) | Linker molecule for attaching biomolecules to surfaces | Carboxylic acid, potential for modification of chloro group |

Role in the Development of Responsive Chemical Systems

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. The functional groups on this compound provide several avenues for creating such responsive systems.

The carboxylic acid group, being pH-sensitive, can be used to create pH-responsive polymers or hydrogels. At low pH, the carboxylic acid will be protonated and less soluble in water, while at higher pH, it will be deprotonated, leading to increased hydrophilicity and swelling of the material.

The nitrile group can also participate in specific chemical reactions that could be triggered by an external stimulus. For example, nitrile groups can undergo cycloaddition reactions or be hydrolyzed to amides or carboxylic acids under specific conditions, leading to a change in the chemical structure and properties of the material. Furthermore, the carbon-chlorine bond can be cleaved under certain conditions, such as with specific catalysts or light, providing another handle for creating responsive behavior.

While no responsive systems based on this compound have been developed, the fundamental chemistry of its functional groups suggests a rich field for future research in this area.

Future Directions and Advanced Research Perspectives

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The rational design of next-generation derivatives of 4-chloro-3-cyanophenylacetic acid is a crucial step towards optimizing its biological activity. This approach involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of new analogs with improved selectivity and potency.

Future research should focus on systematic modifications of the this compound scaffold. Key areas for structural modification could include:

Substitution on the Phenyl Ring: Introducing various substituents at different positions on the phenyl ring can significantly impact the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

Modification of the Acetic Acid Moiety: Altering the carboxylic acid group, for instance, through esterification or amidation, could modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Introduction of Bioisosteres: Replacing certain functional groups with bioisosteres can lead to derivatives with similar biological activities but improved physicochemical properties.

Computational modeling and molecular docking studies will be instrumental in predicting the binding affinities and modes of interaction of these new derivatives with their putative biological targets. This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Table 1: Potential Structural Modifications and Their Rationale

| Modification Area | Proposed Change | Rationale for Enhanced Activity |

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | To modulate the electronic properties and improve target binding. |

| Acetic Acid Side Chain | Conversion to esters, amides, or other functional groups | To enhance cell permeability and alter pharmacokinetic profiles. |

| Core Structure | Introduction of heterocyclic rings | To explore novel chemical space and improve target selectivity. |

| Halogen Substitution | Replacement of chlorine with other halogens (F, Br, I) | To investigate the influence of halogen bonding on target interaction. |

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The development of sustainable and efficient synthetic routes is paramount for the environmentally and economically viable production of this compound and its derivatives. Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation.

Future research should explore greener synthetic strategies, such as:

Catalytic Methods: Utilizing transition-metal catalysis or organocatalysis can enable more efficient and selective transformations under milder conditions. For instance, palladium-catalyzed cross-coupling reactions could be employed for the construction of the substituted phenylacetic acid core mdpi.com.

Flow Chemistry: Continuous flow processes offer several advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

Biocatalysis: The use of enzymes as catalysts can provide high chemo-, regio-, and enantioselectivity under environmentally benign conditions.

A recent study on the synthesis of substituted phenylacetic acids highlighted a palladium-catalyzed carbonylation method that provides high yields under mild conditions, which could be a promising approach for the synthesis of this compound ijsmr.in.

Table 2: Comparison of Synthetic Methodologies

| Synthetic Approach | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures | Often requires harsh conditions, generates significant waste. |

| Catalytic Methods | High efficiency and selectivity, milder conditions | Catalyst cost and removal can be a concern. |

| Flow Chemistry | Improved safety, scalability, and control | Requires specialized equipment and process optimization. |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and substrate scope can be limited. |

| One-Pot Reactions | Reduced waste, time, and resource savings | Can be challenging to optimize for complex syntheses. |

Advanced In Vitro and In Vivo Biological Evaluation Methodologies

A thorough understanding of the biological activity of this compound and its derivatives requires the use of advanced in vitro and in vivo evaluation methodologies. High-throughput screening (HTS) assays can be employed to rapidly assess the activity of a large library of compounds against various biological targets.

For potential therapeutic applications, a battery of in vitro assays should be conducted to determine:

Target Engagement: Confirming that the compound interacts with its intended biological target.

Cellular Potency: Measuring the concentration of the compound required to elicit a desired effect in cultured cells.

Selectivity: Assessing the compound's activity against a panel of related and unrelated targets to identify potential off-target effects.

Mechanism of Action: Elucidating the molecular pathways through which the compound exerts its biological effect.

Promising candidates from in vitro studies should then be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context. The choice of animal model will depend on the specific therapeutic or agrochemical application being investigated. For example, studies on related chlorophenylacetic acid derivatives have utilized various cancer cell lines and animal models to assess their anti-proliferative and apoptotic activities mdpi.com.

Exploration of Synergistic Effects with Other Therapeutic or Agrochemical Agents

Investigating the synergistic effects of this compound with other therapeutic or agrochemical agents could lead to the development of more effective combination therapies or formulations. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects.

In a therapeutic context, combining this compound with existing drugs could:

Enhance Efficacy: Achieve a better therapeutic outcome at lower doses.

Overcome Resistance: Circumvent mechanisms of drug resistance.

Reduce Side Effects: By using lower doses of each component.

In an agrochemical setting, formulating this compound with other pesticides or herbicides could broaden the spectrum of activity and reduce the development of resistance in pests and weeds. Studies on the synergistic effects of other agrochemicals, such as the combination of glyphosate and 2,4-Dichlorophenoxyacetic acid, have demonstrated increased toxicity to target organisms nih.gov.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery and development. These computational tools can be applied to various aspects of the research on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build QSAR models that predict the biological activity of new derivatives based on their chemical structure. This can significantly accelerate the identification of potent and selective compounds ijsmr.innih.govyoutube.com.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, providing a powerful tool for exploring new chemical space around the this compound scaffold.

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the development process.

Reaction Prediction and Synthesis Planning: AI tools can assist in the design of efficient synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions.

By leveraging the power of AI and ML, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the development of new products based on the this compound structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-cyanophenylacetic acid, and how can purity be optimized?

- Methodological Answer : A two-step approach is commonly employed: (1) Chlorination and cyano substitution on a phenylacetic acid scaffold via nucleophilic aromatic substitution, using catalysts like CuCN for cyanide introduction. (2) Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>97%) can be confirmed using HPLC with a C18 column and UV detection at 254 nm. For structural analogs, parallel solution-phase synthesis (e.g., ester-to-amide conversion) has been validated for similar chlorophenylacetic acids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., chloro at C4, cyano at C3).

- IR : Peaks at ~2240 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O).

- X-ray crystallography : For absolute configuration determination, use SHELX-97 for structure refinement and WinGX for data processing .

Q. How can solubility challenges be addressed in biological assays?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous compatibility, prepare buffered solutions (pH 7.4 PBS) with sonication. Dynamic light scattering (DLS) can monitor aggregation. For analogs like 3-chloro-4-hydroxyphenylacetic acid, co-solvents (e.g., cyclodextrins) improved solubility in cytotoxicity assays .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) can model electron distribution. The cyano group’s electron-withdrawing effect reduces electron density at C3, while chloro at C4 influences dipole moments. Validate predictions against experimental X-ray charge density maps .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Re-run calculations with implicit solvent models (e.g., COSMO). For IR, compare experimental spectra with scaled DFT frequencies. In one study, adjusting exact-exchange terms in DFT improved agreement with observed C shifts .

Q. How can structure-activity relationships (SAR) guide derivative design for target engagement?

- Methodological Answer : Synthesize analogs by modifying the cyano group (e.g., replace with -COOH, -CONH2) or chloro position. Test in bioassays (e.g., enzyme inhibition, cell viability). For example, fluorobenzyl analogs of 3-chloro-4-hydroxyphenylacetic acid showed reduced lipid content in cancer cells, suggesting hydrophobic substituents enhance membrane interaction .

Q. What crystallographic techniques resolve poor diffraction in halogenated analogs?

- Methodological Answer : For low-resolution data, employ twin refinement in SHELXL or use synchrotron radiation. For disordered chloro/cyano groups, apply restraints (e.g., SIMU/DELU in SHELX). WinGX’s ORTEP-3 aids in visualizing thermal ellipsoids .

Q. How to assess environmental persistence using computational toxicology tools?

- Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). For chlorinated phenylacetic acids, prioritize testing for aquatic toxicity (e.g., Daphnia magna LC50). Cross-reference with databases like RightAnswer’s hazard profiles for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.